molecular formula C18H20N2O5S2 B2638209 4-((1-(Phenylsulfonyl)indolin-5-yl)sulfonyl)morpholine CAS No. 919246-36-9

4-((1-(Phenylsulfonyl)indolin-5-yl)sulfonyl)morpholine

Cat. No.: B2638209
CAS No.: 919246-36-9
M. Wt: 408.49
InChI Key: TWHZPKTXOPKMOW-UHFFFAOYSA-N
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Description

4-((1-(Phenylsulfonyl)indolin-5-yl)sulfonyl)morpholine is a complex organic compound that features both indole and morpholine moieties. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . The phenylsulfonyl group enhances the compound’s stability and reactivity, making it a valuable candidate for various scientific applications.

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making them potential targets for this compound.

Mode of Action

Indole derivatives are known to interact with their targets in a way that leads to a variety of biological activities . This interaction could involve binding to the target receptor and inducing a conformational change, which could then trigger a cascade of biochemical reactions.

Biochemical Pathways

Indole derivatives are known to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Each of these activities is associated with specific biochemical pathways, suggesting that this compound could potentially affect a wide range of pathways.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound could potentially have diverse molecular and cellular effects depending on the specific targets and pathways it affects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(Phenylsulfonyl)indolin-5-yl)sulfonyl)morpholine typically involves multiple steps. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The sulfonylation of the indole ring can be achieved using sulfonyl chlorides in the presence of a base. Finally, the morpholine moiety is introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity reagents, controlling reaction temperatures, and employing advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((1-(Phenylsulfonyl)indolin-5-yl)sulfonyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: The sulfonyl groups can be reduced to thiol groups under specific conditions.

    Substitution: The morpholine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Thiol-substituted indole derivatives.

    Substitution: Various alkylated or sulfonylated morpholine derivatives.

Scientific Research Applications

4-((1-(Phenylsulfonyl)indolin-5-yl)sulfonyl)morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antiviral and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    N-(Phenylsulfonyl)indole: Shares the phenylsulfonyl group but lacks the morpholine moiety.

    Morpholine derivatives: Compounds like morpholine-4-sulfonic acid, which share the morpholine ring.

Uniqueness

4-((1-(Phenylsulfonyl)indolin-5-yl)sulfonyl)morpholine is unique due to its combination of indole, phenylsulfonyl, and morpholine moieties. This unique structure provides a versatile platform for various chemical modifications and enhances its potential for diverse scientific applications.

Properties

IUPAC Name

4-[[1-(benzenesulfonyl)-2,3-dihydroindol-5-yl]sulfonyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S2/c21-26(22,19-10-12-25-13-11-19)17-6-7-18-15(14-17)8-9-20(18)27(23,24)16-4-2-1-3-5-16/h1-7,14H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHZPKTXOPKMOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)S(=O)(=O)N3CCOCC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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